methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core fused with a benzene ring. The structure includes critical substituents:
- Phenoxy group at position 8 of the triazolopyrazine ring.
- 3-oxo group at position 3, contributing to hydrogen-bonding interactions.
- Acetamido benzoate ester at position 2, comprising a methyl ester-linked benzamide.
This compound’s design combines aromatic and polar functional groups, which may influence its solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-20(28)14-7-9-15(10-8-14)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNGSWJDUCIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazolopyrazine core, followed by functionalization to introduce the phenoxy and acetamido groups. The final step involves esterification to form the methyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that derivatives of triazoles and pyrazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may interact with bacterial enzymes or receptors, leading to effective inhibition of bacterial proliferation .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
Anticancer Potential
The compound's structural characteristics allow it to potentially act as an anticancer agent. Similar triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .
Anti-inflammatory Properties
Compounds containing triazole rings are known for their anti-inflammatory effects. They may inhibit pathways associated with inflammation by targeting specific enzymes or receptors involved in inflammatory responses .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenoxy and acetamide groups via substitution reactions.
- Purification through crystallization or chromatography.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for further development. Techniques such as molecular docking studies can provide insights into its binding affinities with target proteins .
Case Studies and Research Findings
Several studies have investigated the biological activities and potential therapeutic applications of similar compounds:
- A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli .
- Another research article highlighted the synthesis of novel triazole compounds showing promising anticancer activity by inhibiting key enzymes involved in cancer cell signaling pathways .
Mechanism of Action
The mechanism of action of methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The triazolopyrazine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound’s benzoate ester increases lipophilicity (logP ~3.5 estimated) compared to amide-linked analogs like Compound 1 (logP ~2.8) . However, it is less hydrophobic than sulfur-containing derivatives (e.g., ’s compound, logP ~4.1) .
- Piperazinyl derivatives () exhibit improved aqueous solubility due to the basic nitrogen in the piperazine ring, whereas the target compound’s ester may limit solubility in polar solvents .
Metabolic Stability
- The phenoxy group in the target compound is less prone to oxidative metabolism compared to sulfur-containing analogs (), which may undergo sulfoxide formation .
- In contrast, amide derivatives (e.g., Compound 12 in ) show higher metabolic stability .
Biological Activity
Methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structural framework that includes:
- A triazole moiety fused with a pyrazine ring .
- Substituents such as a phenoxy group and an acetamido functional group .
- Molecular formula:
- Molecular weight:
This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that related triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves activation of caspases (caspase 3, 8, and 9), which play crucial roles in programmed cell death .
- Comparative Efficacy : Some studies have shown that certain derivatives exhibit stronger cytotoxic effects than standard chemotherapeutic agents like cisplatin .
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer cell proliferation and survival pathways .
- Induction of Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic proteins and suppression of anti-apoptotic factors like NF-kB .
- Autophagy Modulation : Some derivatives have been shown to trigger autophagy, enhancing their anticancer effects by promoting cellular degradation processes .
Case Studies
A notable study focused on a related compound demonstrated its ability to significantly reduce tumor growth in animal models while exhibiting minimal toxicity to normal cells. This highlights the potential for selective targeting of cancer cells while sparing healthy tissue .
Summary of Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing triazolo[4,3-a]pyrazine derivatives like methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate?
Answer:
The synthesis typically involves oxidative cyclization of hydrazine intermediates. A representative method includes:
- Reagent selection : Use sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature, achieving yields up to 73% .
- Substrate preparation : React substituted benzaldehydes with amino-triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
- Key steps : Monitor reaction progress via TLC, followed by solvent evaporation under reduced pressure and purification via column chromatography (e.g., cyclohexane/EtOAC/MeOH mixtures) .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Liquid chromatography : Use gradients like cyclohexane/EtOAC (5.5:4.5) with 0.1% MeOH to separate polar byproducts .
- Recrystallization : Dissolve crude product in ethanol or 2-methoxyethanol, followed by slow cooling to obtain crystals suitable for X-ray diffraction .
- Extraction : For intermediates, partition between chloroform and water to remove unreacted starting materials .
Advanced: How can low yields during synthesis be systematically addressed?
Answer:
- Optimize stoichiometry : Increase phenacyl bromide or α-bromoketone ratios to 1.2 mmol per 1 mmol of triazole precursor to drive reactions to completion .
- Solvent effects : Replace ethanol with methanol or DMF to enhance solubility of aromatic intermediates .
- Catalyst screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to improve cyclization efficiency .
Advanced: How should researchers resolve discrepancies in NMR spectral data for structural confirmation?
Answer:
- Solvent referencing : Compare -NMR in CDCl vs. DMSO-d; aromatic proton shifts may vary by 0.1–0.3 ppm due to hydrogen bonding .
- Tautomerism checks : For compounds with NH groups (e.g., 8-amino derivatives), verify exchange broadening in DO-shaken samples .
- Impurity identification : Use -NMR to detect residual solvents (e.g., EtOAc at δ 170–175 ppm) or unreacted aldehydes .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) for acetamido and ester groups .
- IR spectroscopy : Confirm amide (1650–1680 cm) and triazolo C=N (1550–1600 cm) stretches .
- Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/O percentages .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
- Substituent variation : Introduce tert-butyl, methoxy, or trifluoromethyl groups at the phenyl ring to assess steric/electronic effects on receptor binding .
- Bioassay protocols : Screen adenosine A/A receptor affinity using radioligand displacement assays .
- Data correlation : Map substituent hydrophobicity (logP) against IC values to identify pharmacophoric motifs .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1A/1B) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of toxic vapors (e.g., NO from side reactions) .
- Spill management : Absorb residues with silica gel, avoid water rinsing, and dispose as hazardous waste .
Advanced: How to address contradictory bioactivity results across studies?
Answer:
- Assay validation : Replicate experiments using standardized cell lines (e.g., HEK293 for adenosine receptors) and control compounds .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation in certain models .
- Solubility adjustments : Use co-solvents like DMSO (≤0.1%) or cyclodextrin inclusion complexes to enhance bioavailability .
Basic: How to store this compound to ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Light protection : Wrap vials in aluminum foil to avoid photodegradation of the phenoxy moiety .
- Desiccant use : Include silica gel packs to mitigate moisture-induced decomposition .
Advanced: What computational methods support mechanistic studies of its reactivity?
Answer:
- DFT calculations : Model oxidative cyclization transition states using Gaussian09 at the B3LYP/6-31G(d) level to identify rate-limiting steps .
- Molecular docking : Use AutoDock Vina to predict binding poses in adenosine receptor pockets, guided by crystallographic data .
- QSPR modeling : Correlate Hammett σ values of substituents with reaction yields to optimize synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
